2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with an ethylsulfonyl group, a benzamido group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction using benzoyl chloride and an amine.
Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and benzamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzamido)benzohydrazide: Similar in having a benzamido group but lacks the thiophene ring and ethylsulfonyl group.
5-Phenylthiophene-3-carboxamide: Similar in having the thiophene ring and phenyl group but lacks the ethylsulfonyl and benzamido groups.
Uniqueness
2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the benzamido group provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-28(25,26)17-11-7-6-10-14(17)19(24)22-20-15(18(21)23)12-16(27-20)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGGUUHZXUUTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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